Cas no 1018517-02-6 (3-benzylimidazo[1,5-a]pyridine-1-carboxylic acid)
![3-benzylimidazo[1,5-a]pyridine-1-carboxylic acid structure](https://www.kuujia.com/scimg/cas/1018517-02-6x500.png)
3-benzylimidazo[1,5-a]pyridine-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-benzylimidazo[1,5-a]pyridine-1-carboxylic acid
- Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-(phenylmethyl)-
- G64274
- NS-03771
- MFCD10023836
- AKOS015948279
- starbld0037142
- 1018517-02-6
-
- Inchi: 1S/C15H12N2O2/c18-15(19)14-12-8-4-5-9-17(12)13(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)
- InChI Key: UBPINVMHWWSCRI-UHFFFAOYSA-N
- SMILES: C12=C(C(O)=O)N=C(CC3=CC=CC=C3)N1C=CC=C2
Computed Properties
- Exact Mass: 252.089877630g/mol
- Monoisotopic Mass: 252.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 54.6Ų
3-benzylimidazo[1,5-a]pyridine-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P024HGM-250mg |
3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid |
1018517-02-6 | 95% | 250mg |
$793.00 | 2023-12-27 | |
Aaron | AR024HOY-100mg |
3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid |
1018517-02-6 | 95% | 100mg |
$367.00 | 2025-02-13 | |
1PlusChem | 1P024HGM-100mg |
3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid |
1018517-02-6 | 95% | 100mg |
$468.00 | 2023-12-27 | |
Aaron | AR024HOY-250mg |
3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid |
1018517-02-6 | 95% | 250mg |
$624.00 | 2025-02-13 | |
1PlusChem | 1P024HGM-1g |
3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid |
1018517-02-6 | 95% | 1g |
$2683.00 | 2023-12-27 | |
Aaron | AR024HOY-1g |
3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid |
1018517-02-6 | 95% | 1g |
$2183.00 | 2025-02-13 |
3-benzylimidazo[1,5-a]pyridine-1-carboxylic acid Related Literature
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
Additional information on 3-benzylimidazo[1,5-a]pyridine-1-carboxylic acid
Introduction to 3-benzylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS No. 1018517-02-6)
3-benzylimidazo[1,5-a]pyridine-1-carboxylic acid, identified by the Chemical Abstracts Service number 1018517-02-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of both benzyl and carboxylic acid functional groups in its molecular structure enhances its potential as a pharmacophore, making it a valuable scaffold for the development of novel therapeutic agents.
The chemical structure of 3-benzylimidazo[1,5-a]pyridine-1-carboxylic acid consists of a fused ring system comprising an imidazole ring linked to a pyridine ring at the 1 and 5 positions, respectively. The benzyl group attached to the imidazole ring introduces hydrophobicity and may contribute to binding interactions with biological targets. Additionally, the carboxylic acid moiety at the 1-position provides a site for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological properties.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in medicinal chemistry. Imidazopyridines, in particular, have been extensively studied due to their ability to modulate various biological pathways. For instance, derivatives of imidazopyridine have shown promise in the treatment of neurological disorders, inflammation, and cancer. The compound 3-benzylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS No. 1018517-02-6) is being explored as a potential lead compound for further development due to its unique structural features.
In vitro studies have demonstrated that 3-benzylimidazo[1,5-a]pyridine-1-carboxylic acid exhibits inhibitory activity against certain enzymes and receptors associated with disease pathways. Notably, researchers have observed its potential in inhibiting kinases involved in cancer progression. The benzyl group and the carboxylic acid functionality are believed to play critical roles in mediating these interactions by forming hydrogen bonds and hydrophobic interactions with target proteins.
The synthesis of 3-benzylimidazo[1,5-a]pyridine-1-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between appropriate imidazole and pyridine precursors, followed by functionalization at the 3-position with a benzyl group. The carboxylic acid group is typically introduced through oxidation or carboxylation reactions. These synthetic strategies ensure high yield and purity, which are essential for subsequent pharmacological evaluation.
One of the key advantages of 3-benzylimidazo[1,5-a]pyridine-1-carboxylic acid is its versatility as a chemical scaffold. By modifying either the benzyl group or the carboxylic acid moiety, chemists can generate libraries of derivatives with tailored biological activities. This approach is particularly useful in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug development.
The pharmacokinetic properties of 3-benzylimidazo[1,5-a]pyridine-1-carboxylic acid are also under investigation. Preliminary studies suggest that this compound exhibits reasonable solubility in water and organic solvents, which is favorable for formulation development. Additionally, its metabolic stability appears promising, indicating that it may undergo limited degradation in vivo.
In conclusion,3-benzylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS No. 1018517-02-6) represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activity make it an attractive scaffold for designing novel therapeutic agents. As research continues to uncover new applications for heterocyclic compounds,3-benzylimidazo[1,5-a]pyridine-1-carboxylic acid is poised to play a significant role in addressing unmet medical needs.
1018517-02-6 (3-benzylimidazo[1,5-a]pyridine-1-carboxylic acid) Related Products
- 2138398-27-1(3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl fluoride)
- 218164-28-4(2-{(tert-butoxy)carbonylamino}-2-cyanoacetic acid)
- 1240527-65-4(4-Cyclopropyl-5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-amine Hydrochloride)
- 2298-36-4(2-(4-aminophenoxy)acetic acid)
- 1512985-37-3(4-Piperidinol, 4-[1-(aminomethyl)-1-methylpropyl]-)
- 128620-82-6((4R)-7,7-dimethyl-6-oxo-1,2,5-dithiazocane-4-carboxylic acid)
- 1882616-82-1(N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamide)
- 2060051-73-0(3-{(benzyloxy)carbonylamino}-3-(2-bromophenyl)-2,2-dimethylpropanoic acid)
- 57479-65-9(Methanone, (2-aminophenyl)(3-chlorophenyl)-)
- 2172571-16-1(1-methyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde)




